molecular formula C19H10ClF3N2O B2656736 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 339103-66-1

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B2656736
CAS No.: 339103-66-1
M. Wt: 374.75
InChI Key: UUDARFGBFIDLAJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS 339103-66-1) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C19H10ClF3N2O and a molecular weight of 374.75, is part of a class of substituted pyridine derivatives that are of significant interest in medicinal chemistry and drug discovery . Pyridine and fused pyridine derivatives, such as imidazonaphthyridines and pyrrolopyridines, are extensively investigated for their broad spectrum of biological activities. These scaffolds are recognized as invaluable assets in medical and therapeutic fields, exhibiting properties including potential antidiabetic, antimicrobial, antiviral, and antitumor activities . The specific substitution pattern on this pyridine core, featuring both a 4-chlorophenyl and a 3-(trifluoromethyl)phenoxy group, is designed to modulate its electronic properties, lipophilicity, and overall biomolecular interactions, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex polyheterocyclic systems, analogous to natural alkaloids like camptothecin, or in the development of targeted therapeutic agents . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-14-6-4-12(5-7-14)16-8-9-25-18(17(16)11-24)26-15-3-1-2-13(10-15)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDARFGBFIDLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenyl pyridine-3-carbonitrile with 3-(trifluoromethyl)phenol under specific conditions, such as the presence of a strong base and a suitable solvent. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to optimize the synthesis process, ensuring high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are implemented to verify the compound's structure and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have identified the anticancer potential of compounds with structural similarities to 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's efficacy against various cancer cell lines.

Case Study : A related compound demonstrated significant cytotoxic effects against human colorectal cancer (HT29) cells, with an IC50 value indicating potent activity. This suggests that similar compounds may inhibit cell proliferation effectively, making them candidates for further development in cancer therapeutics.

Antimicrobial Properties

Emerging evidence highlights the antimicrobial properties of this compound. The chlorinated phenyl moieties may disrupt microbial cell membranes or interfere with metabolic pathways, leading to effective inhibition of bacterial growth.

Research Findings : In vitro studies have shown that derivatives with similar structures effectively inhibited the growth of specific bacterial strains, supporting the hypothesis that this compound exhibits antimicrobial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the molecular structure can significantly impact biological activity:

  • Chlorine Substitution : The presence of chlorine atoms on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : This group is known to influence metabolic stability and bioavailability, which are crucial for therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionSource
AnticancerSignificant cytotoxic effects against HT29 cells
AntimicrobialInhibition of bacterial growth in vitro
SAREnhanced lipophilicity and binding affinity due to chlorine substitution

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations in Pyridine-Carbonitrile Derivatives

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (Target Compound) 4-ClPh (4), 3-CF₃PhO (2), -CN (3) C₁₉H₁₀ClF₃N₂O 398.75 High lipophilicity; potential agrochemical lead -
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 4-ClPh (6), 2,4-Cl₂PhO (2), -CN (3), -CF₃ (4) C₁₉H₈Cl₃F₃N₂O 442.63 Discontinued (synthesis challenges)
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-ClPh (6), 4-MePhS (2), -CN (3), -CF₃ (4) C₂₀H₁₂ClF₃N₂S 404.84 Sulfanyl group improves metabolic stability
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 4-ClPhS (2), 3-CF₃Ph (6), -CN (3) C₁₉H₁₀ClF₃N₂S 390.81 pKa = -2.68; high thermal stability
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2-ClPh (6), 4-MeOPhO (2), -CF₃ (4), -CN (3) C₂₀H₁₂ClF₃N₂O₂ 412.77 Methoxy group enhances solubility

Key Structural and Functional Differences

Substituent Positioning: The target compound places the -CF₃ group on the phenoxy ring at the pyridine’s 2-position, while analogs like the compound in place -CF₃ at the pyridine’s 4-position. This alters electron distribution and steric interactions. Sulfanyl vs. Phenoxy Linkages: Sulfanyl (S-) analogs (e.g., ) exhibit greater resistance to oxidative degradation compared to ether (O-) linkages in the target compound, but may reduce hydrogen-bonding capacity.

Physicochemical Properties :

  • The sulfanyl-containing analog in has a higher predicted boiling point (506.8°C) compared to the target compound, likely due to increased molecular weight and sulfur’s polarizability.
  • The methoxy-substituted compound in shows improved aqueous solubility due to the polar -OMe group.

Biological Activity

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, also known by its CAS number 252059-11-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₉H₁₀ClF₃N₂O
  • Molecular Weight : 374.75 g/mol
  • CAS Number : 252059-11-3

The compound exhibits activity as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological processes, including cognition and inflammation.

Biological Activity Overview

Research indicates that compounds with similar structures can act as positive allosteric modulators of nAChRs, enhancing receptor activity in the presence of acetylcholine. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for nAChRs.

Table 1: In Vitro Activity of Related Compounds

CompoundEC₅₀ (µM)Max Modulation (%)
This compoundTBDTBD
Compound A0.14600
Compound B0.381200

Note: EC₅₀ values indicate the concentration required to achieve half-maximal effect.

Therapeutic Potential

The modulation of α7 nAChRs suggests potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders. Studies have shown that enhancing α7 nAChR activity can improve cognitive function and reduce neuroinflammation.

Research Highlights

  • Positive Allosteric Modulation : Research has demonstrated that compounds similar to this compound can significantly enhance the activity of α7 nAChRs in neuronal cells, indicating a promising avenue for drug development targeting cognitive deficits associated with neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : The incorporation of the trifluoromethyl group has been shown to increase the potency of related compounds by affecting their interaction with target receptors . This highlights the importance of structural modifications in developing effective therapeutics.
  • Inflammation Reduction : In vivo studies have suggested that modulation of α7 nAChRs can lead to decreased levels of pro-inflammatory cytokines, suggesting a role for this compound in managing inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyridine precursors and halogenated aryl derivatives. For example:

Step 1 : React 3-(trifluoromethyl)phenol with a halogenated pyridine intermediate (e.g., 2-chloropyridine-3-carbonitrile) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

Step 2 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and arylboronic acids in toluene/ethanol .
Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR peak at δ -60 to -70 ppm .
  • X-ray Crystallography : Crystallize the compound in a solvent like dichloromethane/hexane. Monoclinic systems (space group P2₁/n) with unit cell parameters a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, and β = 97.8° are typical for similar pyridine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) with <2 ppm error .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust; if exposed, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C, away from light and moisture. Avoid proximity to oxidizers or acids .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Comparative Assays : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition assays). Control variables like solvent (DMSO concentration ≤0.1%) and cell lines .
  • Data Validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays). Statistical tools like Bland-Altman plots can quantify systematic errors .

Q. What computational methods predict the reactivity of the trifluoromethylphenoxy group?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps. The trifluoromethyl group’s electron-withdrawing effect reduces π-electron density on the pyridine ring, directing electrophilic attacks to the 4-chlorophenyl moiety .
  • MD Simulations : Analyze solvation effects in water/ethanol mixtures using GROMACS. The phenoxy group’s hydrophobicity influences aggregation behavior .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Methodological Answer :
  • DoE Approach : Use a factorial design to test variables: catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent (DMF vs. toluene). Response surface methodology identifies optimal conditions .
  • Continuous Flow Systems : Implement microreactors for Suzuki couplings, reducing reaction time from hours to minutes and improving heat dissipation .

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